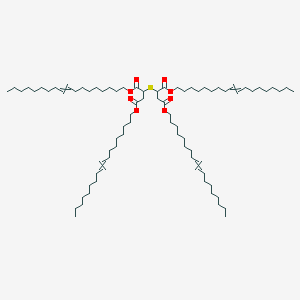
Tetraoctadec-9-en-1-yl 2,2'-sulfanediyldibutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate typically involves the esterification of octadec-9-en-1-ol with 2,2’-sulfanediyldibutanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanediyldibutanedioate group to a thiol or sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.
科学的研究の応用
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of specialty chemicals and surfactants, contributing to the development of new materials and products.
作用機序
The mechanism of action of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the sulfanediyldibutanedioate group can interact with specific proteins, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Octadec-9-en-1-yl acetate
- Tetradec-9-en-1-yl acetate
- Octadec-9-enyl (2R)-2,3-bis(oxidanyl)propanoate
Uniqueness
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate stands out due to its unique combination of a long hydrocarbon chain and a sulfanediyldibutanedioate group. This combination imparts distinct chemical properties and potential applications that are not commonly found in similar compounds. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
特性
CAS番号 |
90375-94-3 |
|---|---|
分子式 |
C80H146O8S |
分子量 |
1268.1 g/mol |
IUPAC名 |
bis(octadec-9-enyl) 2-[1,4-bis(octadec-9-enoxy)-1,4-dioxobutan-2-yl]sulfanylbutanedioate |
InChI |
InChI=1S/C80H146O8S/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-85-77(81)73-75(79(83)87-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)89-76(80(84)88-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-78(82)86-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,75-76H,5-32,41-74H2,1-4H3 |
InChIキー |
XKNQJOLEMBRANU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)SC(CC(=O)OCCCCCCCCC=CCCCCCCCC)C(=O)OCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


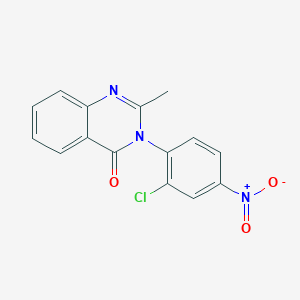
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
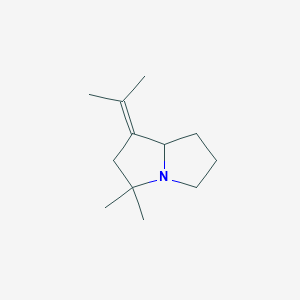


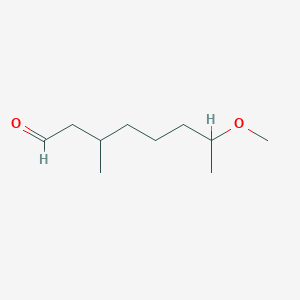
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
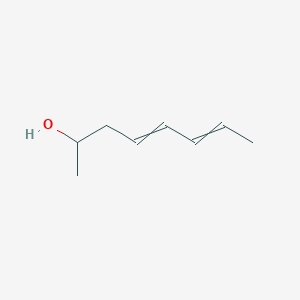
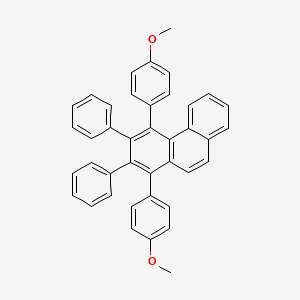
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
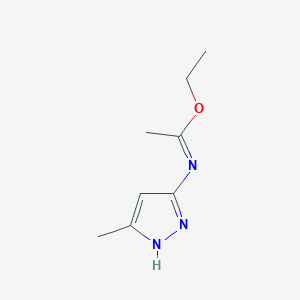

![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
